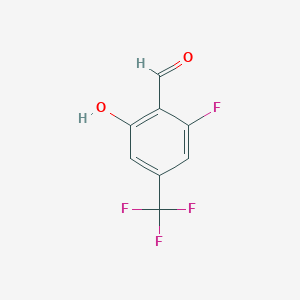

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

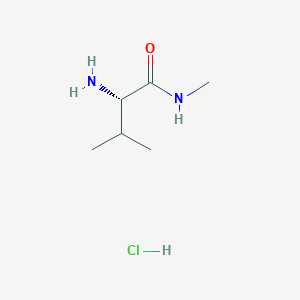

“2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C8H4F4O2 . It is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . It also participates in the synthesis of 2-amino-5-trifluoromethylquinazoline .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde” is represented by the InChI code: 1S/C8H4F4O2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-3,14H . The molecular weight of this compound is 208.11 .Chemical Reactions Analysis

“2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde” is known to participate in the synthesis of 2-amino-5-trifluoromethylquinazoline . It may also be employed for the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)benzonitrile, and substituted benzo[b]thiophene-2-carboxylates .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde” include a molecular weight of 208.11 . The density of this compound is 1.4±0.1 g/cm3 .Applications De Recherche Scientifique

Novel Synthetic Routes and Chemical Transformations

Monodentate Transient Directing Group Assisted Synthesis : Utilizing 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde as a monodentate transient directing group (MonoTDG) has enabled Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This approach has facilitated the synthesis of complex quinazoline and fused isoindolinone scaffolds, showcasing the compound's versatility in organic synthesis (Wu et al., 2021).

Anticancer Activity of Fluorinated Analogues : Research on the synthesis of fluorinated analogues of combretastatin A-4 using various fluorinated benzaldehydes, including derivatives of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde, has revealed potential anticancer properties. These analogues have demonstrated potent cell growth inhibitory properties, indicating the compound's relevance in developing new anticancer agents (Lawrence et al., 2003).

Material Science and Environmental Applications

Fluorinated Microporous Polyaminals : The synthesis of fluorinated microporous polyaminal networks using 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde has shown promising results in carbon dioxide adsorption and selectivity over nitrogen and methane. These findings underscore the compound's potential in environmental applications, particularly in gas separation and capture technologies (Li et al., 2016).

Mécanisme D'action

Target of Action

“2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde” is likely to interact with proteins or enzymes that have affinity for aromatic compounds. The trifluoromethyl group might enhance the compound’s lipophilicity, potentially increasing its interaction with hydrophobic pockets in target proteins .

Mode of Action

The compound might interact with its targets through non-covalent interactions such as hydrogen bonding (via the hydroxy group), pi stacking (via the aromatic ring), and dipole-dipole interactions (via the fluorine atoms) .

Biochemical Pathways

Without specific information, it’s difficult to predict the exact biochemical pathways that “2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde” might affect. It could potentially be involved in pathways where aromatic compounds play a key role .

Pharmacokinetics

The ADME properties of “2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde” would depend on various factors including its physicochemical properties, formulation, and route of administration. The presence of the trifluoromethyl group might enhance its metabolic stability, while the hydroxy group could potentially be involved in phase II metabolism .

Result of Action

The molecular and cellular effects of “2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde” would depend on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors such as pH and temperature could potentially influence the stability and efficacy of “2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde”. For instance, extreme pH values might affect the ionization state of the compound, while high temperatures could potentially lead to its degradation .

Propriétés

IUPAC Name |

2-fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-3,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILPZJHXOUTDQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=O)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2560511.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2560518.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2560522.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2560523.png)

![3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid](/img/structure/B2560525.png)

![N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2560528.png)